molecular formula C23H32N2O4S B3274131 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate CAS No. 60163-57-7

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate

Cat. No. B3274131
CAS RN: 60163-57-7
M. Wt: 432.6 g/mol
InChI Key: PFKGMQYLGDDHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate, also known as DPH or CP-526,555, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of oxazepanes and is a potent blocker of the acid-sensing ion channel (ASIC).

Mechanism of Action

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate blocks ASICs by binding to the channel pore and preventing the influx of ions. The binding of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate to ASICs is voltage-dependent and is enhanced by low extracellular pH. 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate has been shown to block various ASIC subtypes with different affinities, suggesting that it can be used to selectively target specific ASIC subtypes.
Biochemical and Physiological Effects:
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate has been shown to inhibit ASIC-mediated acidosis-induced neuronal death and to reduce pain behaviors in animal models of inflammatory and neuropathic pain. 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate has also been shown to modulate synaptic plasticity in the hippocampus and to affect fear memory consolidation. These findings suggest that 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate may have therapeutic potential in the treatment of pain, anxiety, and memory disorders.

Advantages and Limitations for Lab Experiments

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate is a potent and selective blocker of ASICs, making it a valuable tool for studying the function and regulation of these ion channels. 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate has been shown to be effective in both in vitro and in vivo experiments, and its effects are reversible and dose-dependent. However, 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate has some limitations, including its low solubility in aqueous solutions and its potential off-target effects on other ion channels.

Future Directions

There are several future directions for research on 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate. One direction is to investigate the role of ASICs in other physiological processes such as ischemia, epilepsy, and cancer. Another direction is to develop more potent and selective ASIC blockers based on the structure of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate. Finally, the therapeutic potential of 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate and other ASIC blockers should be explored in clinical trials to evaluate their efficacy and safety in humans.
Conclusion:
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate is a synthetic compound that has been widely used in scientific research to study the function and regulation of ASICs. 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate is a potent and selective blocker of ASICs and has been shown to have therapeutic potential in the treatment of pain, anxiety, and memory disorders. Further research is needed to fully understand the role of ASICs in physiological processes and to develop more potent and selective ASIC blockers for clinical use.

Scientific Research Applications

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate has been extensively used in scientific research to study the function and regulation of ASICs. ASICs are ion channels that are activated by extracellular protons and are involved in various physiological processes such as pain sensation, synaptic plasticity, and acid-base homeostasis. 7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate is a potent and selective blocker of ASICs and has been used to investigate the role of ASICs in these physiological processes.

properties

IUPAC Name

cyclohexylsulfamic acid;7,7-diphenyl-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.C6H13NO3S/c1-3-7-15(8-4-1)17(11-12-18-13-14-19-17)16-9-5-2-6-10-16;8-11(9,10)7-6-4-2-1-3-5-6/h1-10,18H,11-14H2;6-7H,1-5H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKGMQYLGDDHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)O.C1CNCCOC1(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate
Reactant of Route 2
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate
Reactant of Route 3
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate
Reactant of Route 4
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate
Reactant of Route 5
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate
Reactant of Route 6
7,7-Diphenyl-1,4-oxazepane cyclohexylsulfamate

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